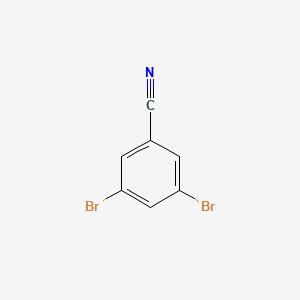

3,5-Dibromobenzonitrile

Description

The exact mass of the compound 3,5-Dibromobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dibromobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJGDNCWTBTBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383944 | |

| Record name | 3,5-dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97165-77-0 | |

| Record name | 3,5-dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis and holds potential for applications in medicinal chemistry and chemical biology. Its chemical structure, featuring a benzene ring substituted with two bromine atoms and a nitrile group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and potential applications of 3,5-Dibromobenzonitrile, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

3,5-Dibromobenzonitrile is a solid at room temperature, typically appearing as a colorless or white to yellow-brown powder or crystals. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 3,5-Dibromobenzonitrile

| Property | Value | Reference |

| CAS Number | 97165-77-0 | [1] |

| Molecular Formula | C₇H₃Br₂N | [1] |

| Molecular Weight | 260.91 g/mol | [1] |

| Appearance | Colorless or white to yellow to brown powder or crystals | |

| Melting Point | 98 °C | [2] |

| Boiling Point | 261.2 ± 20.0 °C (Predicted) | [2] |

| Density | 2.06 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in methanol. | |

| Storage | Store in a refrigerator under an inert atmosphere. |

Synthesis

A general and efficient method for the synthesis of 3,5-Dibromobenzonitrile is the cyanation of 1,3,5-tribromobenzene. The following experimental protocol is adapted from a procedure for a similar halogenated benzonitrile.[3]

Experimental Protocol: Synthesis of 3,5-Dibromobenzonitrile

Materials:

-

1,3,5-Tribromobenzene

-

Isopropylmagnesium chloride (iPrMgCl) in Tetrahydrofuran (THF)

-

Lithium chloride (LiCl), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Aqueous Ammonia (NH₃)

-

Iodine (I₂)

-

Saturated aqueous Sodium sulfite (Na₂SO₃) solution

-

Chloroform (CHCl₃)

-

Anhydrous Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry flask containing anhydrous lithium chloride (8.24 mmol), add isopropylmagnesium chloride (2M in THF, 4.1 mL) and anhydrous THF (5 mL) at 15 °C.

-

Stir the mixture for 15 minutes.

-

Slowly add a solution of 1,3,5-tribromobenzene (8.03 mmol) in anhydrous THF (1 mL) to the reaction mixture and continue stirring for an additional 15 minutes.

-

Cool the reaction mixture to 0 °C and slowly add N,N-dimethylformamide (12 mmol). Stir the mixture at this temperature for 2 hours.

-

After 2 hours, add aqueous ammonia (7 mL, 28-30%) and iodine (16 mmol) to the reaction mixture.

-

Stir the mixture for 2 hours at room temperature.

-

Pour the reaction mixture into a saturated aqueous sodium sulfite solution and extract with chloroform (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (9:1, v/v) as the eluent to afford pure 3,5-Dibromobenzonitrile.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of 3,5-Dibromobenzonitrile.

Spectral Data

Table 2: Predicted and Reported Spectral Data for 3,5-Dibromobenzonitrile and Related Compounds

| Technique | Expected/Reported Data for 3,5-Dibromobenzonitrile | Reference/Notes |

| ¹H NMR | Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). A triplet for the proton at C4 and a doublet for the two equivalent protons at C2 and C6. | Based on the structure. For comparison, 3,5-Dichlorobenzonitrile shows signals at δ 7.60 and 7.55 ppm.[4] |

| ¹³C NMR | Signals expected for the quaternary carbons (C1, C3, C5, C-CN) and the CH carbons (C2, C4, C6). The carbon of the nitrile group (C≡N) will appear around δ 115-120 ppm. | For comparison, the ¹³C NMR of 3-Bromobenzonitrile shows signals at various points in the aromatic region.[5] |

| IR Spectroscopy | A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ characteristic of the C≡N stretching of an aromatic nitrile.[6] | The position is influenced by conjugation with the aromatic ring.[6] |

| Mass Spectrometry | Exact Mass: 260.86117 Da.[7] The mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). |

Applications in Research and Drug Development

Role in Proteomics Research

3,5-Dibromobenzonitrile is described as a compound for proteomics research.[1] In this context, small molecules like 3,5-Dibromobenzonitrile can be utilized as chemical probes to study protein function, interactions, and localization within a complex biological system. The bromine atoms on the aromatic ring can serve as reactive handles for the attachment of reporter tags (e.g., fluorophores, biotin) or for immobilization onto solid supports for affinity chromatography-based protein enrichment.

Potential as a Modulator of Glutamatergic Neurotransmission

While direct studies on 3,5-Dibromobenzonitrile are limited, research on the closely related compound, 3,5-dibromo-L-phenylalanine, has shown that it can modulate glutamatergic synaptic transmission. This analogue acts as a polyvalent modulator by:

-

Activating NMDA receptors.

-

Depressing presynaptic glutamate release.

-

Blocking AMPA/kainate receptors.

This suggests that the 3,5-dibromophenyl moiety could be a key pharmacophore for interacting with glutamate receptors.

Potential Signaling Pathway Involvement

Based on the activity of its analogue, 3,5-Dibromobenzonitrile could potentially influence neuronal signaling pathways regulated by glutamate, a major excitatory neurotransmitter in the central nervous system. A simplified representation of this potential interaction is depicted below.

Caption: A diagram illustrating the potential modulatory effects of 3,5-Dibromobenzonitrile on a glutamatergic synapse.

Safety and Handling

3,5-Dibromobenzonitrile is classified as an irritant.[2] It is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,5-Dibromobenzonitrile is a valuable chemical entity with established utility in organic synthesis and emerging potential in the fields of proteomics and neuropharmacology. This guide provides a foundational understanding of its properties, synthesis, and potential applications. Further research is warranted to fully elucidate its mechanism of action in biological systems and to explore its utility as a chemical probe or a lead compound in drug discovery programs.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. 3,5-DIBROMOBENZONITRILE | 97165-77-0 [chemicalbook.com]

- 4. 3,5-Dichlorobenzonitrile(6575-00-4) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Bromobenzonitrile(6952-59-6) 13C NMR spectrum [chemicalbook.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 3,5-Dibromobenzonitrile | C7H3Br2N | CID 2797690 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dibromobenzonitrile: Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,5-Dibromobenzonitrile. It includes a detailed summary of its spectral data, experimental protocols for its synthesis, and an exploration of its interaction with the metabotropic glutamate receptor 5 (mGluR5). This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Physical and Chemical Properties

3,5-Dibromobenzonitrile is a halogenated aromatic nitrile. Its core physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Br₂N | [1][2] |

| Molecular Weight | 260.91 g/mol | [1][2] |

| CAS Number | 97165-77-0 | [1][2] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 98 °C | [3] |

| Boiling Point | 261.2 ± 20.0 °C (Predicted) | [3] |

| Density | 2.06 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in methanol | [3] |

| InChI Key | QUJGDNCWTBTBQD-UHFFFAOYSA-N |

Spectral Data

The following table summarizes the key spectral data for 3,5-Dibromobenzonitrile.

| Technique | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.917 (t, J = 1.8 Hz, 1H, H4), 7.739 (d, J = 1.8 Hz, 2H, H2) | [4] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 139.0 (1 C, C4), 133.6 (2 C, C2), 123.7 (2 C, C3), 116.0 (1 C, C7), 115.6 (1 C, C1) | [4] |

| Infrared (IR) (KBr, cm⁻¹) | 3072, 2961, 2922, 2236 (C≡N stretch), 1551, 1418, 1198, 1109, 864, 759, 666 | [4] |

| Mass Spectrometry (EI, m/z) | M⁺ calculated for C₇H₃⁸¹Br⁷⁹BrN: 260.8606, found: 260.8605 | [4] |

Experimental Protocols

This section details established laboratory procedures for the synthesis of 3,5-Dibromobenzonitrile.

Synthesis from 3,5-Dibromobenzamide

This method involves the dehydration of 3,5-dibromobenzamide using phosphorus oxychloride (POCl₃).

Materials:

-

3,5-Dibromobenzamide

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Phosphorus oxychloride (POCl₃)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (0.5 M)

Procedure:

-

Combine 3,5-Dibromobenzamide (962 mg), dichloromethane (30 ml), and triethylamine (1.4 ml) in a round-bottomed flask.[4]

-

Stir the resulting mixture at 290 K.[4]

-

Add POCl₃ (320 µL) dropwise to the mixture.[4]

-

Continue stirring for 4 hours.[4]

-

Wash the reaction mixture with 1 M hydrochloric acid (2 x 25 ml).[4]

-

Subsequently, wash the mixture with 0.5 M NaHCO₃ solution (50 ml).[4]

-

The organic layer is then dried and the solvent removed under reduced pressure to yield 3,5-Dibromobenzonitrile.

Synthesis from 1,3,5-Tribromobenzene

This procedure utilizes a Grignard reagent intermediate followed by reaction with a formylating agent and subsequent conversion to the nitrile.

Materials:

-

1,3,5-Tribromobenzene

-

Isopropylmagnesium chloride (iPrMgCl) (2M in THF)

-

Lithium chloride (LiCl)

-

Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Aqueous ammonia (NH₃)

-

Iodine (I₂)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flask containing dry LiCl (0.35 g, 8.24 mmol), add iPrMgCl (2M in THF, 4.1 mL) and THF (5 mL) at 15 °C.[3]

-

After stirring for 15 minutes, slowly add a solution of 1,3,5-tribromobenzene in THF.

-

Continue stirring for 15 minutes.

-

Slowly add DMF (1.3 mL, 12 mmol) at 0 °C and stir the mixture for 2 hours.[3]

-

Add aqueous NH₃ (7 mL, 28-30%) and I₂ (4.06 g, 16 mmol) to the mixture and stir for 2 hours at room temperature.[3]

-

Pour the reaction mixture into a saturated aqueous Na₂SO₃ solution and extract with CHCl₃ (3 x 30 mL).[3]

-

Combine the organic layers, dry with Na₂SO₄, and filter.[3]

-

Remove the solvent under reduced pressure.[3]

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (9:1, v/v) eluent to afford pure 3,5-dibromobenzonitrile.[3]

Biological Activity and Signaling Pathways

3,5-Dibromobenzonitrile has been identified as a compound that can bind to and activate the metabotropic glutamate receptor 5 (mGluR5).[3] mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.

mGluR5 Signaling Pathway

The activation of mGluR5 by an agonist such as 3,5-Dibromobenzonitrile initiates a cascade of intracellular signaling events. The canonical pathway is depicted in the diagram below.

Caption: Canonical mGluR5 signaling pathway activated by an agonist.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes described in the experimental protocols.

Synthesis Workflow

Caption: Overview of synthesis workflows for 3,5-Dibromobenzonitrile.

Purification Workflow

Caption: General purification workflow for 3,5-Dibromobenzonitrile.

Safety Information

3,5-Dibromobenzonitrile is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

An In-depth Technical Guide to the Structure and Molecular Geometry of 3,5-Dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and molecular geometry of 3,5-Dibromobenzonitrile. It includes a summary of its physicochemical properties, detailed spectroscopic data, and insights into its synthesis. The molecular geometry, as determined by crystallographic studies, is presented, highlighting key bond angles and the planarity of the molecule. This document is intended to serve as a valuable resource for researchers and professionals working with this compound in various scientific and drug development applications.

Introduction

3,5-Dibromobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its structure, characterized by a benzene ring substituted with two bromine atoms and a nitrile group, imparts specific chemical reactivity and physical properties that are of interest in medicinal chemistry and materials science. This guide delves into the fundamental structural and geometric aspects of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dibromobenzonitrile is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 97165-77-0 | [1][2][3][4] |

| Molecular Formula | C₇H₃Br₂N | [4][5] |

| Molecular Weight | 260.91 g/mol | [1][4] |

| Appearance | White to light yellow powder or crystals | [2][3] |

| Melting Point | 98 °C | [2] |

| Boiling Point | 261.2 ± 20.0 °C (Predicted) | [2] |

| Density | 2.06 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

| InChI Key | QUJGDNCWTBTBQD-UHFFFAOYSA-N | [1][3] |

Molecular Structure and Geometry

The molecular structure of 3,5-Dibromobenzonitrile consists of a central benzene ring. A cyano (-C≡N) group is attached to the C1 carbon of the ring, and two bromine atoms are substituted at the C3 and C5 positions.

A crystallographic study reveals that the molecule is planar, with the atoms of the benzene ring, the cyano group, and the bromine atoms lying on a crystallographic mirror plane.[6][7] This planarity is a key feature of its geometry. The endocyclic bond angles of the benzene ring show some distortion from a perfect hexagon, with the angle at the ipso-carbon (C1, bonded to the cyano group) being 121.16 (16)° and the angle at the para-carbon (C4) being 117.78 (16)°.[6][7]

Caption: 2D chemical structure of 3,5-Dibromobenzonitrile.

Spectroscopic Data

The structural features of 3,5-Dibromobenzonitrile are confirmed by various spectroscopic techniques. The key data are summarized below.

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR (500 MHz, CDCl₃) | 7.917 (t, J = 1.8 Hz, 1H, H4), 7.739 (d, J = 1.8 Hz, 2H, H2, H6)[7] |

| ¹³C NMR (126 MHz, CDCl₃) | 139.0 (C4), 133.6 (C2, C6), 123.7 (C3, C5), 116.0 (C-CN), 115.6 (C1)[7] |

| IR (KBr, cm⁻¹) | 3072, 2961, 2922, 2236 (C≡N), 1551, 1418, 1198, 1109, 864, 759, 666[7] |

| Mass Spectrometry (EI, m/z) | M⁺ calculated for C₇H₃⁷⁹Br⁸¹BrN: 260.8606, found: 260.8605[7] |

Experimental Protocols: Synthesis

3,5-Dibromobenzonitrile can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

Synthesis from 3,5-Dibromobenzamide

This method involves the dehydration of 3,5-dibromobenzamide using a dehydrating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Combine 3,5-dibromobenzamide (962 mg), dichloromethane (30 ml), and triethylamine (1.4 ml) in a round-bottomed flask.[7]

-

Stir the resulting mixture at 290 K.[7]

-

Add phosphorus oxychloride (320 µL) dropwise to the mixture.[7]

-

After 4 hours, wash the reaction mixture with hydrochloric acid (1 M, 2 x 25 ml) and then with sodium bicarbonate solution (0.5 M, 50 ml).[7]

-

The organic layer is then dried and the solvent is removed to yield 3,5-Dibromobenzonitrile.

Caption: Dehydration of 3,5-dibromobenzamide.

Synthesis from 1,3,5-Tribromobenzene

This procedure involves a Grignard reaction followed by cyanation.

Experimental Protocol:

-

Add iPrMgCl (2M in THF, 4.1 mL) and THF (5 mL) to a flask containing dry LiCl (0.35 g, 8.24 mmol) at 15 °C.[8]

-

After stirring for 15 minutes, slowly add a solution of 1,3,5-tribromobenzene (1.46 g, 8.03 mmol) in THF (1 mL) to the reaction mixture and continue stirring for 15 minutes.[8]

-

Subsequently, slowly add DMF (1.3 mL, 12 mmol) at 0 °C and stir the mixture for 2 hours.[8]

-

After completion of the reaction, add aqueous NH₃ (7 mL, 28-30%) and I₂ (4.06 g, 16 mmol) to the mixture and stir for 2 hours at room temperature.[8]

-

Pour the reaction mixture into a saturated aqueous Na₂SO₃ solution and extract with CHCl₃ (3 x 30 mL).[8]

-

Combine the organic layers, dry with Na₂SO₄, and filter.[8]

-

After removing the solvent under reduced pressure, purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 9:1, v/v) to afford pure 3,5-dibromobenzonitrile.[8]

Caption: Synthesis from 1,3,5-tribromobenzene.

Conclusion

3,5-Dibromobenzonitrile is a well-characterized compound with a planar molecular geometry. The physicochemical and spectroscopic data provided in this guide offer a solid foundation for its use in research and development. The detailed synthetic protocols provide practical guidance for its preparation in a laboratory setting. This comprehensive overview of its structure and properties will aid scientists in leveraging this molecule for the synthesis of novel compounds and materials.

References

- 1. 3,5-Dibromobenzonitrile | 97165-77-0 | Benchchem [benchchem.com]

- 2. 3,5-DIBROMOBENZONITRILE CAS#: 97165-77-0 [m.chemicalbook.com]

- 3. 3,5-Dibromobenzonitrile | 97165-77-0 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 3,5-Dibromobenzonitrile | C7H3Br2N | CID 2797690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. 3,5-DIBROMOBENZONITRILE | 97165-77-0 [chemicalbook.com]

Synthesis of 3,5-Dibromobenzonitrile from 1,3,5-Tribromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,5-Dibromobenzonitrile from 1,3,5-tribromobenzene. The primary method described is a nucleophilic aromatic substitution utilizing a copper(I) cyanide-mediated cyanation, commonly known as the Rosenmund-von Braun reaction. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document provides a comprehensive overview of the synthetic protocol, including reaction conditions, and potential mechanistic pathways.

Reaction Overview and Mechanism

The conversion of 1,3,5-tribromobenzene to 3,5-dibromobenzonitrile involves the substitution of one bromine atom with a nitrile group. The Rosenmund-von Braun reaction is a well-established method for the cyanation of aryl halides.[1][2][3][4] Although a specific protocol for 1,3,5-tribromobenzene is not extensively detailed in the literature, the general procedure involves heating the aryl halide with copper(I) cyanide, often in a high-boiling polar aprotic solvent.

The proposed mechanism for the Rosenmund-von Braun reaction is thought to involve the formation of a Cu(III) intermediate through the oxidative addition of the aryl halide to a copper(I) species. This is followed by reductive elimination to yield the aryl nitrile and regenerate the copper(I) catalyst.[3]

Experimental Protocol: Generalized Rosenmund-von Braun Cyanation

The following is a generalized experimental protocol for the synthesis of 3,5-dibromobenzonitrile from 1,3,5-tribromobenzene. This procedure is based on established methodologies for the cyanation of aryl bromides and should be optimized for specific laboratory conditions.

Materials:

-

1,3,5-Tribromobenzene

-

Copper(I) cyanide (CuCN)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling aprotic solvent (e.g., Pyridine, HMPA)

-

Toluene

-

Aqueous solution of ferric chloride

-

Aqueous solution of sodium hydroxide

-

Diatomaceous earth (Celite®)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine 1,3,5-tribromobenzene and copper(I) cyanide.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide to the flask.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen for 15-20 minutes to ensure an inert atmosphere.

-

Heating: Heat the reaction mixture to a reflux temperature (typically 150-200 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene.

-

Filter the mixture through a pad of diatomaceous earth to remove insoluble copper salts.

-

Wash the filtrate with a warm aqueous solution of ferric chloride and sodium hydroxide to remove residual copper salts.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude 3,5-dibromobenzonitrile by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the typical quantitative data for a generalized Rosenmund-von Braun cyanation of an aryl bromide. These values are representative and may require optimization for the specific synthesis of 3,5-dibromobenzonitrile.

| Parameter | Value | Notes |

| Reactant Ratios | ||

| 1,3,5-Tribromobenzene | 1.0 equivalent | Starting material |

| Copper(I) Cyanide | 1.1 - 2.0 equivalents | Excess is often used to drive the reaction to completion. |

| Reaction Conditions | ||

| Solvent | N,N-Dimethylformamide (DMF) | Other high-boiling polar aprotic solvents can be used. |

| Temperature | 150 - 200 °C | Reaction temperature is crucial and substrate-dependent. |

| Reaction Time | 6 - 24 hours | Monitored by TLC or GC. |

| Yield | ||

| Expected Yield | 60 - 80% | Yields can vary significantly based on reaction conditions and substrate. |

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 3,5-dibromobenzonitrile from 1,3,5-tribromobenzene via the Rosenmund-von Braun reaction.

Caption: Generalized workflow for the synthesis of 3,5-Dibromobenzonitrile.

Alternative Synthetic Strategies

While the Rosenmund-von Braun reaction is a primary method, other palladium-catalyzed cyanation reactions could also be employed for this transformation.[5][6][7][8][9] These methods often offer milder reaction conditions and may be suitable for substrates with sensitive functional groups. Common palladium-based systems involve a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), a phosphine ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

Safety Considerations

-

Cyanides are highly toxic. All manipulations involving copper(I) cyanide and any reaction byproducts should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

-

High-boiling aprotic solvents like DMF can be harmful. Consult the safety data sheet (SDS) for proper handling procedures.

-

The reaction is performed at high temperatures, and appropriate precautions should be taken to avoid burns.

This technical guide provides a framework for the synthesis of 3,5-dibromobenzonitrile from 1,3,5-tribromobenzene. Researchers should conduct a thorough literature search for any recent advancements and perform appropriate risk assessments before undertaking any experimental work.

References

- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 4. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 9. Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Overview of 3,5-Dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3,5-Dibromobenzonitrile, a brominated benzonitrile compound utilized in proteomics research and as an intermediate in organic synthesis.[1][2] This document outlines its core chemical and physical properties, details a standard experimental protocol for its synthesis, and presents a logical workflow for its characterization.

Core Properties and Data

3,5-Dibromobenzonitrile is an organic compound with the chemical formula C7H3Br2N.[2] It typically appears as a colorless crystal or a white to light yellow crystalline powder.[2][3][4]

Quantitative Data Summary

The key physicochemical properties of 3,5-Dibromobenzonitrile are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H3Br2N | [1][2][5][6][7] |

| Molecular Weight | 260.91 g/mol | [1][5] |

| 260.9134 g/mol | [6] | |

| 260.92 g/mol | [4] | |

| Melting Point | 98 °C | [3] |

| Boiling Point | 261.2 ± 20.0 °C (Predicted) | [3] |

| Density | 2.06 ± 0.1 g/cm3 (Predicted) | [3] |

| Purity | ≥98% | [1][4] |

| Solubility | Soluble in Methanol | [3] |

| Soluble in Ethanol and Dimethyl Sulfoxide | [2] |

Experimental Protocols

A common method for the preparation of 3,5-Dibromobenzonitrile involves the reaction of 3-bromobenzonitrile with an appropriate Grignard reagent followed by reaction with N,N-Dimethylformamide (DMF).

Synthesis of 3,5-Dibromobenzonitrile from 1,3,5-Tribromobenzene [8]

-

Materials:

-

Dry LiCl

-

iPrMgCl (2M in THF)

-

Tetrahydrofuran (THF)

-

3-bromobenzonitrile

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous Na2SO3 solution

-

Chloroform (CHCl3)

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

To a flask containing dry LiCl (0.35 g, 8.24 mmol), add iPrMgCl (2M in THF, 4.1 mL) and THF (5 mL) at 15 °C.

-

Stir the mixture for 15 minutes.

-

Slowly add a solution of 3-bromobenzonitrile (1.46 g, 8.03 mmol) in THF (1 mL) to the reaction mixture and continue stirring for an additional 15 minutes.

-

Cool the mixture to 0 °C and slowly add DMF (1.3 mL, 12 mmol).

-

Stir the reaction mixture for 2 hours at 0 °C.

-

Pour the reaction mixture into a saturated aqueous Na2SO3 solution and extract with CHCl3 (3 x 30 mL).

-

Combine the organic layers, dry with Na2SO4, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (9:1, v/v) eluent to yield pure 3,5-dibromobenzonitrile.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical progression from starting materials to the final, purified compound, and a general workflow for its subsequent analysis.

Caption: Workflow for the synthesis of 3,5-Dibromobenzonitrile.

Caption: General workflow for the analysis of synthesized compounds.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. 3,5-DIBROMOBENZONITRILE CAS#: 97165-77-0 [m.chemicalbook.com]

- 4. 3,5-Dibromobenzonitrile | 97165-77-0 [sigmaaldrich.com]

- 5. 3,5-Dibromobenzonitrile | 97165-77-0 | Benchchem [benchchem.com]

- 6. Benzonitrile, 3,5-dibromo- | CymitQuimica [cymitquimica.com]

- 7. 97165-77-0|3,5-Dibromobenzonitrile|BLD Pharm [bldpharm.com]

- 8. 3,5-DIBROMOBENZONITRILE | 97165-77-0 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3,5-Dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dibromobenzonitrile, a key intermediate in various synthetic and research applications. This document compiles available solubility data, outlines detailed experimental protocols for its quantitative determination, and visualizes its role in synthetic workflows.

Introduction to 3,5-Dibromobenzonitrile

3,5-Dibromobenzonitrile is a brominated aromatic nitrile with the chemical formula C₇H₃Br₂N. It typically appears as a white to light yellow crystalline powder. Its molecular structure, featuring a nitrile group and two bromine atoms on the benzene ring, makes it a valuable precursor in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The compound is noted for its use in proteomics research and as an intermediate in organic synthesis.

Solubility Profile of 3,5-Dibromobenzonitrile

Currently, publicly available quantitative solubility data for 3,5-Dibromobenzonitrile in a wide range of solvents is limited. However, qualitative assessments indicate its solubility in several common organic solvents.

Table 1: Qualitative Solubility of 3,5-Dibromobenzonitrile

| Solvent | Solubility |

| Methanol | Soluble[1] |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Note: "Soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration or temperature.

Experimental Protocol for Quantitative Solubility Determination

The following section details a generalized gravimetric method for the precise quantitative determination of the solubility of 3,5-Dibromobenzonitrile in a given solvent. This method is based on the evaporation of the solvent from a saturated solution and weighing the remaining solute.

Principle

A saturated solution of 3,5-Dibromobenzonitrile is prepared in the solvent of interest at a controlled temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the residual solute is determined. The solubility can then be calculated and expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Materials and Equipment

-

3,5-Dibromobenzonitrile (solid)

-

Solvent of interest (e.g., methanol, ethanol, DMSO, water)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes (e.g., glass or aluminum)

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3,5-Dibromobenzonitrile to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a compatible filter.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry evaporation dish.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of 3,5-Dibromobenzonitrile and its decomposition temperature. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Continue heating until all the solvent has evaporated and a constant weight of the residue is achieved.

-

-

Data Collection and Calculation:

-

After cooling the evaporation dish to room temperature in a desiccator, weigh it on the analytical balance.

-

The mass of the dissolved 3,5-Dibromobenzonitrile is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

-

Visualization of Synthetic Workflow

3,5-Dibromobenzonitrile is a versatile intermediate in organic synthesis. The following diagram illustrates a generalized workflow where it can be utilized to produce more complex, potentially bioactive molecules.

Caption: Generalized synthetic pathway illustrating the use of 3,5-Dibromobenzonitrile as a starting material.

Applications in Research and Drug Development

While specific signaling pathways involving 3,5-Dibromobenzonitrile are not extensively documented in publicly available literature, its utility as a chemical intermediate is well-established. The presence of the nitrile and bromo functional groups allows for a variety of chemical transformations, making it a valuable building block for the synthesis of novel compounds with potential biological activity. Its application in proteomics research suggests it may be used as a scaffold or reagent in the development of chemical probes or inhibitors for studying protein function. The synthesis of diverse heterocyclic compounds, which are common motifs in many active pharmaceutical ingredients (APIs), can be facilitated by intermediates like 3,5-Dibromobenzonitrile.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3,5-Dibromobenzonitrile, a key intermediate in various synthetic applications. The document outlines its physical properties, detailed experimental protocols for their determination, and a visual representation of the analytical workflow.

Physicochemical Data of 3,5-Dibromobenzonitrile

The accurate determination of physical constants such as melting and boiling points is fundamental for the characterization and quality control of chemical entities in research and drug development. Below is a summary of the available data for 3,5-Dibromobenzonitrile.

| Property | Value | Source/Method |

| Melting Point | 98 °C | Experimental |

| Boiling Point | 261.2 ± 20.0 °C | Predicted |

| 337 °C | Not Specified |

Note: The available data for the boiling point of 3,5-Dibromobenzonitrile presents a predicted value and another value for which the determination method is not specified. Researchers should consider experimental determination for precise applications.

Experimental Protocols for Determination of Melting and Boiling Points

Accurate and reproducible determination of melting and boiling points is crucial for the identification and purity assessment of crystalline solids like 3,5-Dibromobenzonitrile. The following are standard methodologies employed in the laboratory.

The capillary method is a widely accepted and standard technique for the precise determination of a substance's melting point.[1]

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0 °C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of 3,5-Dibromobenzonitrile is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end, achieving a sample height of 2-3 mm.

-

Measurement:

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

A rapid heating phase is initiated to bring the temperature to approximately 10-15 °C below the expected melting point (98 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire sample has melted is recorded as the final melting point. The range between these two temperatures is the melting range.

-

For solids with a boiling point that can be experimentally determined without decomposition, the Thiele tube method offers a simple and effective approach using a small amount of substance.

Principle: A small sample is heated in a tube, and its vapor pressure is monitored. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is observed by the cessation of a stream of bubbles from an inverted capillary tube and the subsequent entry of the liquid into the capillary.[2]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., mineral oil)

-

Heating source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: A small amount of 3,5-Dibromobenzonitrile is placed in the small test tube.

-

Assembly: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing heat-resistant oil, with the side arm of the Thiele tube allowing for even heat distribution by convection.

-

Measurement:

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the sample will cause a rapid and continuous stream of bubbles to emerge from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the melting and boiling points of a solid compound such as 3,5-Dibromobenzonitrile.

Caption: Workflow for determining the melting and boiling points of a solid.

References

Spectral Data Interpretation of 3,5-Dibromobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3,5-Dibromobenzonitrile, a key intermediate in pharmaceutical and materials science research. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and understanding its chemical behavior.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of 3,5-Dibromobenzonitrile.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.917 | Triplet (t) | 1.8 | H-4 |

| 7.739 | Doublet (d) | 1.8 | H-2, H-6 |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 139.0 | C-4 |

| 133.6 | C-2, C-6 |

| 123.7 | C-3, C-5 |

| 116.0 | C-7 (CN) |

| 115.6 | C-1 |

Solvent: CDCl₃, Spectrometer Frequency: 126 MHz[1]

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3072 | Aromatic C-H stretch |

| 2236 | C≡N stretch |

| 1551 | C=C aromatic ring stretch |

| 1418 | C=C aromatic ring stretch |

| 864 | C-H out-of-plane bend |

| 759 | C-Br stretch |

Sample Preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 260.8605 (found) | M⁺ (Molecular Ion for C₇H₃⁷⁹Br⁸¹BrN) |

| 260.8606 (calculated) | M⁺ (Molecular Ion for C₇H₃⁷⁹Br⁸¹BrN) |

Ionization Method: Electron Impact (EI)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) of 3,5-Dibromobenzonitrile is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[2] The solution is then transferred to a clean NMR tube. It is crucial to ensure the sample is free of any solid particles to avoid distortion of the magnetic field homogeneity.

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.[3] Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz instrument, respectively).[3] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[4] A sufficient relaxation delay is used to ensure accurate integration if quantitative analysis is required.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of solid 3,5-Dibromobenzonitrile is finely ground with dry potassium bromide (KBr).[5] The mixture is then compressed under high pressure to form a thin, transparent pellet.[5] This method is common for solid samples as KBr is transparent in the IR region.[5]

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

Ionization (Electron Impact - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][7] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[6][7] The high energy of the electrons also leads to fragmentation of the molecular ion.[6][7]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Key Data and Processes

The following diagrams illustrate the molecular structure, a general workflow for spectral analysis, and the primary fragmentation pathway in mass spectrometry.

Caption: Molecular structure of 3,5-Dibromobenzonitrile.

Caption: General workflow for spectral data acquisition and interpretation.

Caption: Primary fragmentation pathway of 3,5-Dibromobenzonitrile in EI-MS.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. rsc.org [rsc.org]

- 4. sc.edu [sc.edu]

- 5. webassign.net [webassign.net]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. chromatographyonline.com [chromatographyonline.com]

The Dual Reactivity of 3,5-Dibromobenzonitrile: A Technical Guide for Synthetic and Medicinal Chemists

An In-depth Guide to the Fundamental Reactivity of the Nitrile and Aryl Halide Moieties in 3,5-Dibromobenzonitrile, a Versatile Building Block in Modern Drug Discovery.

Introduction

3,5-Dibromobenzonitrile is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring an electrophilic nitrile group and two meta-positioned bromine atoms on a benzene ring, provides two distinct reactive centers. This duality allows for a diverse range of chemical transformations, making it an attractive scaffold for the generation of novel molecular architectures. The electron-withdrawing nature of both the nitrile group and the bromine atoms significantly influences the reactivity of the aromatic ring, rendering it susceptible to specific transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of the nitrile group and the aryl bromide functionalities within the 3,5-Dibromobenzonitrile framework, complete with experimental protocols and mechanistic insights relevant to researchers, scientists, and drug development professionals.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a highly versatile functional group characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic and susceptible to nucleophilic attack. The presence of two electron-withdrawing bromine atoms in the meta positions of 3,5-Dibromobenzonitrile further enhances the electrophilicity of the nitrile carbon.

Hydrolysis to 3,5-Dibromobenzoic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, proceeding through a 3,5-dibromobenzamide intermediate. This transformation is a fundamental conversion in organic synthesis.

Reaction Pathway: Hydrolysis

Caption: Hydrolysis of 3,5-Dibromobenzonitrile.

Experimental Protocol (General Procedure for Acid-Catalyzed Hydrolysis):

-

In a round-bottom flask equipped with a reflux condenser, 3,5-Dibromobenzonitrile is suspended in a mixture of concentrated sulfuric acid and water.

-

The mixture is heated to reflux and maintained at this temperature for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

-

The resulting precipitate, 3,5-dibromobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Experimental Protocol (General Procedure for Base-Catalyzed Hydrolysis): [1]

-

3,5-Dibromobenzonitrile is refluxed in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

After the reaction is complete (monitored by TLC), the mixture is cooled.

-

The solution is then acidified with a strong acid (e.g., HCl) to precipitate the 3,5-dibromobenzoic acid.[1]

-

The solid product is isolated by filtration, washed with water, and dried.

| Reaction | Reagents | Product | Typical Yield |

| Acid Hydrolysis | H₂SO₄, H₂O, Heat | 3,5-Dibromobenzoic Acid | Good to Excellent |

| Base Hydrolysis | NaOH or KOH, H₂O/ROH, Heat; then H⁺ | 3,5-Dibromobenzoic Acid | Good to Excellent |

Reduction to 3,5-Dibromobenzylamine

The nitrile group can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2][3][4][5] This reaction provides a direct route to the corresponding benzylamine derivative, a valuable synthon in medicinal chemistry.

Reaction Pathway: Reduction

Caption: Reduction of 3,5-Dibromobenzonitrile.

Experimental Protocol (General Procedure for LiAlH₄ Reduction): [2][4]

-

To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 3,5-Dibromobenzonitrile in anhydrous THF is added dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

-

The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 3,5-dibromobenzylamine.

| Reaction | Reagents | Product | Typical Yield |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | 3,5-Dibromobenzylamine | High |

Reaction with Grignard Reagents to form Ketones

The addition of Grignard reagents to the nitrile carbon of 3,5-Dibromobenzonitrile, followed by acidic workup, leads to the formation of ketones.[6][7][8][9] This reaction is a powerful tool for carbon-carbon bond formation.

Reaction Pathway: Grignard Reaction

Caption: Grignard reaction with 3,5-Dibromobenzonitrile.

Experimental Protocol (General Procedure): [7]

-

A solution of the Grignard reagent (R-MgX) in anhydrous diethyl ether or THF is prepared or obtained commercially.

-

To a solution of 3,5-Dibromobenzonitrile in anhydrous ether or THF under an inert atmosphere, the Grignard reagent is added dropwise at a controlled temperature (often 0 °C).

-

The reaction mixture is stirred at room temperature or gently refluxed for a few hours.

-

After the reaction is complete, it is quenched by the slow addition of an acidic aqueous solution (e.g., aqueous HCl or NH₄Cl).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated.

-

The crude ketone is purified by column chromatography or recrystallization.

| Reaction | Reagents | Product |

| Grignard Reaction | 1. R-MgX; 2. H₃O⁺ | 3,5-Dibromophenyl Ketone |

[3+2] Cycloaddition to form 5-(3,5-Dibromophenyl)-1H-tetrazole

The nitrile group can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide, in the presence of a Lewis acid or a Brønsted acid catalyst to form a tetrazole ring.[10][11][12][13][14] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Reaction Pathway: Tetrazole Synthesis

References

- 1. m.youtube.com [m.youtube.com]

- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. adichemistry.com [adichemistry.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Tetrazole synthesis [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. chalcogen.ro [chalcogen.ro]

electrophilic and nucleophilic sites of 3,5-Dibromobenzonitrile

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3,5-Dibromobenzonitrile

Executive Summary

3,5-Dibromobenzonitrile is a versatile aromatic compound whose reactivity is governed by the interplay of its three functional components: the benzene ring, two bromine atoms, and a nitrile group. The strong electron-withdrawing nature of both the bromo and cyano substituents profoundly influences the molecule's electronic landscape. This guide provides a detailed analysis of the electrophilic and nucleophilic sites of 3,5-dibromobenzonitrile, offering insights into its reaction proclivities. The aromatic ring is significantly deactivated towards electrophilic attack but can be a substrate for nucleophilic aromatic substitution under specific conditions. The nitrile group, however, presents a primary electrophilic site at its carbon atom, readily undergoing addition reactions with a variety of nucleophiles. Understanding these distinct reactive centers is crucial for leveraging this molecule as a precursor in synthetic chemistry, particularly in the fields of materials science and drug development.

Molecular Profile of 3,5-Dibromobenzonitrile

Core Structure and Physicochemical Properties

3,5-Dibromobenzonitrile (CAS No. 97165-77-0) is a halogenated aromatic nitrile with the molecular formula C₇H₃Br₂N.[1] Its structure consists of a central benzene ring substituted with a cyano (-C≡N) group and two bromine atoms at the meta positions relative to the nitrile.

| Property | Value | Reference |

| CAS Number | 97165-77-0 | [1][2][3] |

| Molecular Formula | C₇H₃Br₂N | [1] |

| Molecular Weight | 260.91 g/mol | [3] |

| Physical Form | Colorless or white to yellow to brown powder or crystals | [4] |

| Purity | Typically ≥98% | [1] |

Spectroscopic Signature

The structural features of 3,5-dibromobenzonitrile give rise to a distinct spectroscopic profile, which is essential for its identification and characterization.

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is characterized by two signals corresponding to the aromatic protons. A triplet at δ 7.917 ppm (t, J = 1.8 Hz, 1H) is assigned to the H4 proton, situated between the two bromine atoms. A doublet at δ 7.739 ppm (d, J = 1.8 Hz, 2H) corresponds to the two equivalent H2 and H6 protons.[5][6]

-

¹³C NMR (126 MHz, CDCl₃): The carbon spectrum shows signals at δ 139.0 (C4), 133.6 (C2/C6), 123.7 (C3/C5, the carbons bearing the bromine atoms), 116.0 (nitrile carbon, C7), and 115.6 (ipso-carbon attached to the nitrile, C1).[5][6]

-

Infrared (IR): A sharp, strong absorption band around 2236 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.[5][6]

The Electronic Landscape: A Foundation for Reactivity

The reactivity of 3,5-dibromobenzonitrile is a direct consequence of its electronic structure. Both the nitrile group and the bromine atoms are electron-withdrawing groups (EWGs).

-

Nitrile Group (-CN): This group exerts a strong inductive effect (-I) and a moderate resonance effect (-M), withdrawing electron density from the aromatic ring. The carbon atom of the nitrile is inherently electrophilic due to the polarization of the C≡N triple bond.[7][8]

-

Bromine Atoms (-Br): Halogens are deactivating groups that withdraw electron density through a powerful inductive effect (-I), which outweighs their weaker resonance-donating effect (+M).

This cumulative electron withdrawal significantly reduces the electron density of the benzene ring, making it electron-deficient. Computational analyses, such as Density Functional Theory (DFT), can be used to visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which typically show electron density localization and predict sites susceptible to nucleophilic or electrophilic attack.[9][10]

Caption: Predicted reactive sites in 3,5-dibromobenzonitrile.

Electrophilic Sites and Associated Reactions

The molecule possesses two principal regions susceptible to attack by nucleophiles: the aromatic ring carbons and the nitrile carbon.

The Aromatic Ring: A Reluctant Participant in Electrophilic Aromatic Substitution (EAS)

The presence of three deactivating groups makes the benzene ring of 3,5-dibromobenzonitrile highly electron-deficient and thus, strongly deactivated towards electrophilic aromatic substitution (EAS).[11][12] For an EAS reaction to occur, the aromatic ring must act as a nucleophile; in this case, its nucleophilicity is severely diminished.

-

Causality of Deactivation: The rate-determining step of EAS is the attack of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation known as a sigma complex.[12] Electron-withdrawing groups destabilize this positively charged intermediate, increasing the activation energy and slowing the reaction rate dramatically.[12]

-

Directing Effects: Should a reaction be forced under harsh conditions (e.g., high temperatures, strong Lewis acids), the directing effects of the substituents would predict the regiochemical outcome. Both the nitrile and bromo groups are meta-directors for EAS.[3] Therefore, an incoming electrophile would be directed to the C2, C4, or C6 positions. Since C4 is sterically hindered and electronically equivalent to C2 and C6, substitution would be expected at the C2 (or C6) position.

Caption: Logical flow of EAS, highlighting intermediate stability.

The Nitrile Carbon: A Reliable Electrophilic Center

In contrast to the unreactive ring, the carbon atom of the cyano group is a potent electrophilic site. Its reactivity is analogous to that of a carbonyl carbon, readily undergoing nucleophilic addition reactions.[7][8][13]

The nitrile group can be fully hydrolyzed to a carboxylic acid under acidic conditions.[13][14] The reaction proceeds via an amide intermediate.[7][8]

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 3,5-dibromobenzonitrile (1.0 eq).

-

Reagents: Add a 1:1 mixture of concentrated sulfuric acid and water.

-

Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully over crushed ice.

-

Isolation: The solid precipitate (3,5-dibromobenzoic acid) is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol/water may be performed for further purification.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine.[7][8][14]

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0 eq) in anhydrous diethyl ether or THF.

-

Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 3,5-dibromobenzonitrile (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Quenching: Cool the reaction back to 0 °C. Carefully and sequentially add water, followed by 15% aqueous NaOH, and then more water (Fieser workup) until a granular precipitate forms.

-

Isolation: Filter the solid salts and wash them with ether. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.

Grignard reagents add to the nitrile to form an imine salt intermediate, which is hydrolyzed to a ketone upon acidic work-up.[7][13][14]

-

Setup: In a flame-dried flask under an inert atmosphere, place a solution of 3,5-dibromobenzonitrile (1.0 eq) in anhydrous diethyl ether.

-

Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) dropwise.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Hydrolysis: Cool the reaction mixture again to 0 °C and slowly add aqueous HCl (e.g., 3 M) to hydrolyze the intermediate imine salt.

-

Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting ketone by column chromatography or recrystallization.

Nucleophilic Sites and Associated Reactions

The Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (like a halide) on an aromatic ring with a nucleophile.[15] This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer complex).[15][16]

-

Viability for 3,5-Dibromobenzonitrile: The SNAr mechanism requires the electron-withdrawing group to be positioned ortho or para to the leaving group to effectively stabilize the intermediate via resonance.[16][17] In 3,5-dibromobenzonitrile, both the nitrile and the second bromine are meta to a given bromine atom. This positioning prevents direct resonance stabilization of the Meisenheimer complex, making the standard addition-elimination SNAr pathway highly unfavorable under typical conditions.

-

Alternative Mechanisms: Substitution may be possible under extreme conditions (high temperature and pressure) or via an alternative elimination-addition (benzyne) mechanism, which involves a highly reactive benzyne intermediate.[16] However, this would likely lead to a mixture of products.

The Nitrile Nitrogen: A Site of Basicity and Coordination

The lone pair of electrons on the nitrogen atom of the cyano group imparts weak basicity and nucleophilicity.

-

Protonation and Lewis Acid Coordination: In the presence of strong acids, the nitrogen can be protonated, which activates the nitrile carbon toward nucleophilic attack.[14] Similarly, it can coordinate to Lewis acids.

-

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor. Crystal structure analysis shows that weak hydrogen bonds can form between the para hydrogen atom of one molecule and the cyano nitrogen of another.[5][6]

Caption: Experimental workflow for reactions at the nitrile carbon.

References

- 1. scbt.com [scbt.com]

- 2. 3,5-DIBROMOBENZONITRILE | 97165-77-0 [chemicalbook.com]

- 3. 3,5-Dibromobenzonitrile | 97165-77-0 | Benchchem [benchchem.com]

- 4. 3,5-Dibromobenzonitrile | 97165-77-0 [sigmaaldrich.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 14. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 17. ncrdsip.com [ncrdsip.com]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Halogenated Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzonitriles, a class of organic compounds characterized by a benzene ring substituted with one or more halogens and a nitrile group, have carved a significant niche in the landscape of chemical sciences. From their early applications as pivotal intermediates in the synthesis of dyes and agrochemicals to their contemporary role as crucial pharmacophores in modern medicine, the journey of these molecules is a testament to the enduring pursuit of scientific innovation. This technical guide provides a comprehensive exploration of the discovery and historical development of halogenated benzonitriles, detailing key synthetic methodologies, quantitative physicochemical and biological data, and the intricate mechanisms of action that underpin their diverse applications.

A Historical Overview: From Serendipitous Discoveries to Rational Design

The story of halogenated benzonitriles is intertwined with the development of synthetic organic chemistry. While benzonitrile itself was first synthesized in 1844, the deliberate and systematic study of its halogenated derivatives gained momentum in the 20th century, driven by the burgeoning chemical industry's demand for novel functional molecules.

A pivotal moment in the history of these compounds came with the independent and near-simultaneous discovery of the herbicidal properties of certain iodinated and brominated benzonitriles in 1963. Researchers at Wye College, led by Professor R.L. Wain, alongside teams at May & Baker in England and Amchem Products Inc. in the United States, all unearthed the potent phytotoxic activity of compounds like ioxynil (3,5-diiodo-4-hydroxybenzonitrile) and bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). This discovery opened the floodgates for the development of a new class of selective herbicides that revolutionized weed control in cereal crops.

Parallel to these agrochemical advancements, the versatility of the halogenated benzonitrile scaffold was being recognized in the realm of medicinal chemistry. The nitrile group, with its unique electronic properties and metabolic stability, proved to be an invaluable component in the design of therapeutic agents. This is exemplified by the development of non-steroidal aromatase inhibitors like letrozole and fadrozole , which feature a benzonitrile moiety and have become instrumental in the treatment of hormone-responsive breast cancer.

Key Synthetic Methodologies: Forging the Halogen-Nitrile Bond

The synthesis of halogenated benzonitriles has been made possible through a variety of powerful chemical transformations. The choice of method is often dictated by the desired substitution pattern, the nature of the halogen, and the availability of starting materials.

The Sandmeyer Reaction: A Cornerstone of Aryl Halide and Nitrile Synthesis

Discovered by Traugott Sandmeyer in 1884, this reaction remains a fundamental method for introducing halogens and the nitrile group onto an aromatic ring via a diazonium salt intermediate.[1][2][3] The reaction typically involves the diazotization of an aromatic amine followed by treatment with a copper(I) halide or cyanide.[4][5]

Experimental Protocol: Synthesis of 2-Chlorobenzonitrile via Sandmeyer Reaction

-

Diazotization: Dissolve 2-chloroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Cool this solution to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction will occur, evidenced by the evolution of nitrogen gas.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat it on a steam bath for one hour. Cool the mixture and extract the 2-chlorobenzonitrile with an organic solvent such as ether or dichloromethane.

-

Purification: Wash the organic extract with water and then with a dilute sodium hydroxide solution. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation or recrystallization.

The Rosenmund-von Braun Reaction: Direct Cyanation of Aryl Halides

Experimental Protocol: Synthesis of 4-Bromobenzonitrile via Rosenmund-von Braun Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-bromotoluene and copper(I) cyanide in a high-boiling solvent such as dimethylformamide (DMF) or pyridine.

-

Reaction: Heat the mixture to reflux (typically 150-200 °C) and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.

-

Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. Remove the solvent under reduced pressure. The crude 4-bromobenzonitrile can be purified by recrystallization from a suitable solvent like ethanol.

The Ullmann Condensation: A Versatile C-N and C-O Bond Forming Reaction

While primarily known for the formation of biaryl compounds, the Ullmann condensation can also be adapted for the synthesis of aryl nitriles, ethers, and amines. This copper-catalyzed reaction typically involves the coupling of an aryl halide with a nucleophile.

Quantitative Data on Halogenated Benzonitriles

The physicochemical and biological properties of halogenated benzonitriles are highly dependent on the nature and position of the halogen substituents. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: Physicochemical Properties of Selected Halogenated Benzonitriles

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |